2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-ethylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS2/c1-3-13-18-17-22(19-13)16(23)15(25-17)14(12-6-5-11-24-12)21-9-7-20(4-2)8-10-21/h5-6,11,14,23H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFFLJGIIOONON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the Triazole Ring:
Introduction of the Piperazine and Thiophene Groups: The ethylpiperazine and thiophene groups can be introduced through nucleophilic substitution reactions, where the appropriate nucleophiles react with electrophilic centers on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Functional Group Reactivity and Modification
The compound’s reactivity is dominated by its:
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Thiazolo-triazole core : Susceptible to electrophilic aromatic substitution at C-5 and C-7 positions.
-
Ethylpiperazine side chain : Participates in alkylation, acylation, and coordination chemistry.
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Thiophene moiety : Undergoes electrophilic substitution (e.g., sulfonation, halogenation).
Nucleophilic Substitution
-
Alkylation : Reacts with methyl iodide in THF using NaH as a base to yield N-alkylated derivatives.
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Acylation : Acetylated at the piperazine nitrogen using acetyl chloride in dichloromethane.
Cross-Coupling Reactions
Oxidation
Comparative Analysis of Reaction Methodologies
The compound’s three-component synthesis (thioamide + triazole + aldehyde) demonstrates superior efficiency compared to stepwise approaches:
| Parameter | Three-Component Method | Stepwise Synthesis |
|---|---|---|
| Yield | 78% | 62% |
| Time | 8h | 14h |
| Purity | >95% | 88% |
| Scalability | Excellent (gram-scale) | Moderate |
| Data synthesized from and |
Mechanistic Insights
-
Mannich Reaction : Proceeds via iminium ion intermediate formation, with thiophene acting as a nucleophile.
-
Suzuki Coupling : Dependent on palladium’s oxidative addition to the C–Br bond (if brominated at thiophene) .
Stability and Side Reactions
-
Hydrolysis : The thiazole ring resists hydrolysis under acidic conditions (pH 2–6) but degrades in strong bases (pH >10).
-
Thermal Stability : Decomposes above 240°C, limiting high-temperature applications.
Scientific Research Applications
Synthetic Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : Cyclization of thioamide and α-haloketone precursors under acidic or basic conditions.
- Formation of the Triazole Ring : Utilization of appropriate precursors to construct the triazole moiety.
- Introduction of Functional Groups : Nucleophilic substitution reactions to add ethylpiperazine and thiophene groups.
Industrial Production
Industrial methods may optimize these synthetic routes for improved yield and purity using high-throughput screening and continuous flow reactors.
Chemistry
The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.
Biology
Research has shown that this compound possesses potential bioactive properties:
- Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit significant inhibition against various bacterial strains.
- Antiviral Properties : Investigations are ongoing to assess its effectiveness against viral infections.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Medicine
Due to its ability to interact with various biological targets, the compound is explored as a therapeutic agent. Its mechanisms include:
- Binding to enzymes or receptors, modulating their activity.
- Potentially inhibiting kinases involved in cancer progression.
Material Science
The compound is being investigated for developing new materials with specific electronic or optical properties, which could have applications in sensors or electronic devices.
Antimicrobial Efficacy
A clinical trial involving thiazole derivatives demonstrated significant improvement in bacterial clearance in patients with chronic infections. This indicates the potential of similar compounds to serve as effective antimicrobial agents.
Cancer Treatment
In preclinical models using Ehrlich ascites carcinoma cells, derivatives exhibited tumor growth inhibition rates significantly higher than standard chemotherapy agents. This suggests a viable pathway for further development into anticancer therapies.
Research indicates that thiazole and triazole derivatives exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Significant inhibition against bacterial strains |
| Antiviral | Potential effectiveness against viral infections |
| Anticancer | Cytotoxic effects on various cancer cell lines |
Antimicrobial Activity Results
In vitro tests on related compounds showed varying degrees of antimicrobial activity:
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound A | 15 |
| Compound B | 18 |
| Control (Ketoconazole) | 20 |
Anticancer Activity Results
Studies on anticancer properties revealed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 2.4 |
| Compound B | U87MG (Glioma) | <1 |
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
Biological Activity
2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological properties, including antimicrobial, anticancer, and antiviral activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 377.5 g/mol. The compound features a thiazolo-triazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₅OS₂ |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 886911-77-9 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with a thiazolo-triazole framework exhibit notable antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . In vitro studies have demonstrated that the compound can inhibit the growth of various pathogenic microorganisms.
Anticancer Activity
The anticancer potential of thiazolo-triazole derivatives has been explored in several studies. Notably, compounds related to 1,2,4-triazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Antimicrobial Screening : A study evaluated several thiazolo-triazole derivatives against a panel of bacterial strains. The results indicated that modifications to the piperazine moiety significantly enhanced antibacterial activity .
- Cytotoxicity Testing : In another investigation, compounds with similar scaffolds were tested against human cancer cell lines. The results revealed that specific substitutions on the triazole ring could lead to improved cytotoxic effects .
- Mechanistic Studies : Research into the mechanism of action for related compounds has suggested that they may act through multiple pathways including inhibition of DNA synthesis and interference with cellular signaling pathways .
Q & A
Q. What degradation pathways occur under accelerated stability conditions, and how are they mitigated?
Q. How can HPLC methods be developed to separate stereoisomers of this compound?
Q. What mechanistic insights explain substituent effects on bioactivity in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
